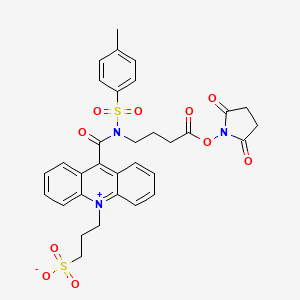
Nsp-SA-nhs
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nsp-SA-nhs is an acridinium ester that can be used for chemiluminescent immunoassay . A rapid and sensitive chemiluminescent immunoassay of Bisphenol A (BPA) with this compound-labeled has been developed .
Synthesis Analysis
The synthesis of this compound involves dissolving 1mg BSA in 0.3 mL PBS (solution A), and 0.2 mg this compound is dissolved in 40 μL DMF (solution B). Solution B is added to solution A, mixed at 18°C, 130 rpm, and dark for 12 h. The mixture is then dialyzed with 500 mL of distilled water at 4°C for 2 days .Molecular Structure Analysis
The molecular formula of this compound is C32H31N3O10S2 . The InChI code is 1S/C32H31N3O10S2/c1-22-13-15-23 (16-14-22)47 (43,44)34 (20-6-12-30 (38)45-35-28 (36)17-18-29 (35)37)32 (39)31-24-8-2-4-10-26 (24)33 (19-7-21-46 (40,41)42)27-11-5-3-9-25 (27)31/h2-5,8-11,13-16H,6-7,12,17-21H2,1H3 .Chemical Reactions Analysis
The chemical reaction of this compound involves the addition of solution B to solution A, mixing at 18°C, 130 rpm, and dark for 12 h. The mixture is then dialyzed with 500 mL of distilled water at 4°C for 2 days .Physical and Chemical Properties Analysis
This compound has a molecular weight of 681.73 . It is a solid substance with a light yellow to yellow color . It is stored at -20°C, sealed storage, away from moisture and light .Applications De Recherche Scientifique
Nanotoxicology of Nanosized Particles (NSPs) : The paper titled "Nanotoxicology: An Emerging Discipline Evolving from Studies of Ultrafine Particles" by G. Oberdörster, E. Oberdörster, and Jan Oberdörster (2005) discusses nanotoxicology, which deals with the safety evaluation of engineered nanostructures and nanodevices. This field emerges from studies on airborne nanosized particles (NSPs), focusing on their inhalation, ingestion, skin uptake, and injection. The paper highlights the biological interactions and potential hazards of NSPs, emphasizing the need for research on their interactions with subcellular structures (Oberdörster, Oberdörster, & Oberdörster, 2005).
Nurse Scheduling Problem (NSP) and Meta-heuristic Algorithm : The study "Maximizing the nurses’ preferences in nurse scheduling problem: mathematical modeling and a meta-heuristic algorithm" by H. Jafari and Nasser Salmasi (2015) discusses the Nurse Scheduling Problem (NSP). It focuses on assigning shifts to nurses by considering various factors like hospital policies and labor laws. A mathematical programming model and a meta-heuristic algorithm based on simulated annealing are proposed for optimizing nurse schedules (Jafari & Salmasi, 2015).
Medical Applications of Nanosilver Particles (NSPs) : In "Nanosilver particles in medical applications: synthesis, performance, and toxicity" by L. Ge, Qingtao Li, Meng Wang, Jun Ouyang, Xiaojiang Li, M. Xing (2014), the focus is on nanosilver particles (NSPs) and their biomedical applications. The review discusses the synthesis routes, physicochemical properties, and applications of NSPs in medical fields, including drug delivery and medical device coating. It also addresses the potential toxicology considerations of NSPs (Ge et al., 2014).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Nsp-SA-nhs is an acridinium ester . The primary targets of this compound are proteins, antigens, antibodies, and nucleic acids (DNA, RNA) . These targets contain primary amine groups that can react with this compound .
Mode of Action
This compound interacts with its targets through a coupling reaction . Under alkaline conditions, N-succinimidyloxycarboxypropyl (NHS) acts as a leaving group and is replaced, forming a stable amide bond between the protein and the acridinium ester .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the chemiluminescent immunoassay . In this pathway, this compound is used as a label for the target molecules, enhancing the detection sensitivity of the immunoassay.
Result of Action
The result of this compound action is the formation of a stable amide bond with the target molecule . This allows this compound to act as a label in chemiluminescent immunoassays, enhancing the detection sensitivity. For example, a rapid and sensitive chemiluminescent immunoassay of Bisphenol A (BPA) with this compound-labeled has been developed .
Analyse Biochimique
Biochemical Properties
Nsp-SA-nhs can react with proteins containing primary amino groups . Under alkaline conditions, NHS is substituted as a leaving group, and the protein forms a stable amide bond with the acridinium ester .
Cellular Effects
As a chemiluminescent marker, it is primarily used to label antibodies for detection in immunoassays .
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with proteins. It forms a stable amide bond with proteins containing primary amino groups . This reaction occurs under alkaline conditions, with NHS being substituted as a leaving group .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits excellent stability, activity, and sensitivity . It is used to label antibodies, and the resulting conjugates can be used in chemiluminescent immunoassays .
Dosage Effects in Animal Models
As a chemiluminescent marker, it is primarily used in vitro for labeling antibodies .
Metabolic Pathways
As a chemiluminescent marker, it is primarily used in vitro and does not undergo typical metabolic processes .
Transport and Distribution
As a chemiluminescent marker, it is primarily used in vitro for labeling antibodies .
Subcellular Localization
As a chemiluminescent marker, it is primarily used in vitro and does not typically localize within specific cellular compartments .
Propriétés
IUPAC Name |
3-[9-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-(4-methylphenyl)sulfonylcarbamoyl]acridin-10-ium-10-yl]propane-1-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31N3O10S2/c1-22-13-15-23(16-14-22)47(43,44)34(20-6-12-30(38)45-35-28(36)17-18-29(35)37)32(39)31-24-8-2-4-10-26(24)33(19-7-21-46(40,41)42)27-11-5-3-9-25(27)31/h2-5,8-11,13-16H,6-7,12,17-21H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFCNGKUXYNDPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCCC(=O)ON2C(=O)CCC2=O)C(=O)C3=C4C=CC=CC4=[N+](C5=CC=CC=C53)CCCS(=O)(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31N3O10S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
681.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is Nsp-SA-nhs and what is its primary application based on the provided research?
A1: this compound is a dye molecule designed to enhance chemiluminescence, making it particularly useful in immunoassays. While its exact chemical structure remains undisclosed in the abstracts, it is reported to possess a strong surface-enhanced Raman scattering (SERS) effect. [] This property makes it suitable for use as a label in chemiluminescent immunoassays (CLIA) for detecting analytes like Bisphenol A (BPA). []
Q2: How is this compound used in detecting Bisphenol A?
A2: The research indicates that this compound is conjugated to Bovine Serum Albumin (BSA) along with BPA to create a labeled conjugate. [] This conjugate likely competes with free BPA in a sample for binding to anti-BPA antibodies. The chemiluminescent signal generated is then inversely proportional to the concentration of BPA in the sample. A calibration curve using known BPA concentrations allows for quantification of BPA levels in unknown samples.
Q3: What are the potential advantages of using this compound in immunoassays compared to other methods?
A3: While the abstracts don't directly compare this compound to other methods, its use in CLIA suggests potential advantages:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[5-(Hydroxymethyl)-6-methylpyrazin-2-yl]methanol](/img/structure/B561534.png)

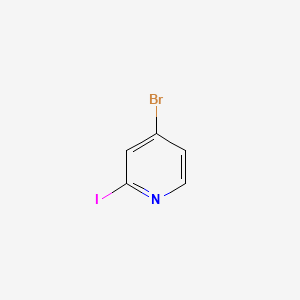
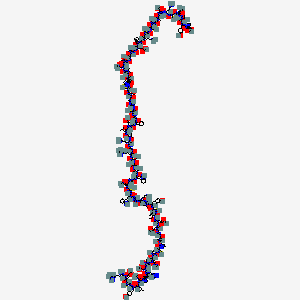
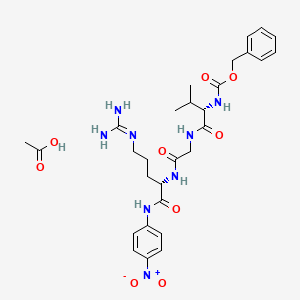
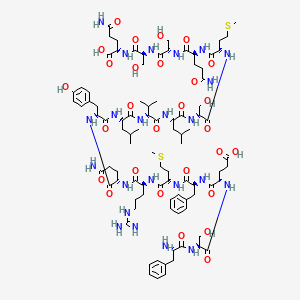
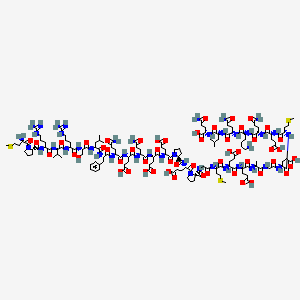

![[cPP1-7,NPY19-23,Ala31,Aib32,Gln34]-hPancreatic Polypeptide](/img/structure/B561549.png)
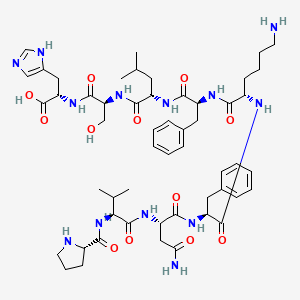
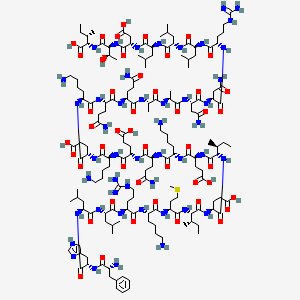
![[Ala11,D-Leu15]-Orexin B](/img/structure/B561557.png)
